Tcp-BP-sfac

Description

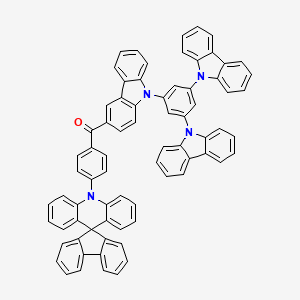

Structure

2D Structure

Properties

Molecular Formula |

C74H46N4O |

|---|---|

Molecular Weight |

1007.2 g/mol |

IUPAC Name |

[9-[3,5-di(carbazol-9-yl)phenyl]carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |

InChI |

InChI=1S/C74H46N4O/c79-73(47-37-40-49(41-38-47)75-71-35-17-10-28-63(71)74(64-29-11-18-36-72(64)75)61-26-8-1-19-53(61)54-20-2-9-27-62(54)74)48-39-42-70-60(43-48)59-25-7-16-34-69(59)78(70)52-45-50(76-65-30-12-3-21-55(65)56-22-4-13-31-66(56)76)44-51(46-52)77-67-32-14-5-23-57(67)58-24-6-15-33-68(58)77/h1-46H |

InChI Key |

QZQQYSBVWBHENW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Tcp-BP-sfac Mechanism of Multi-Resonance Thermally Activated Delayed Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-resonance thermally activated delayed fluorescence (MR-TADF) mechanism, with a specific focus on the highly efficient sky-blue emitter, Tcp-BP-sfac. This document details the core principles of MR-TADF, the molecular design and synthesis of this compound, its photophysical and electrochemical properties, and the fabrication of high-efficiency organic light-emitting diodes (OLEDs).

Core Principles of Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF)

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, which would otherwise be wasted in conventional fluorescent emitters, thereby enabling up to 100% internal quantum efficiency (IQE). The process relies on the reverse intersystem crossing (RISC) of non-emissive triplet excitons (T₁) to the emissive singlet state (S₁) through thermal energy. This is followed by the radiative decay from the S₁ state, producing delayed fluorescence.

Multi-resonance (MR) TADF represents a sophisticated molecular design strategy that enhances the efficiency of the TADF process. In MR-TADF emitters, electron-donating and electron-accepting units are incorporated into a rigid, planar polycyclic aromatic framework. This specific arrangement induces a "multi-resonance effect," leading to a significant separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This spatial separation minimizes the exchange energy between the singlet and triplet states, resulting in a very small singlet-triplet energy gap (ΔEST). A small ΔEST is crucial for efficient RISC.

The core concept of the this compound emitter revolves around a molecular architecture consisting of an electron-accepting carbonyl core, which is known to promote spin-orbit coupling (SOC) due to the n-π* transition, thereby facilitating RISC. This core is flanked by electron-donating groups of spiro[acridine-9,9′-fluorene] (sfac) and carbazole (B46965) derivatives, specifically 1,3,5-tri(carbazol-9-yl)benzene (Tcp). This design not only ensures a small ΔEST but also contributes to a high photoluminescence quantum yield (PLQY) and a preferential horizontal dipole orientation, which is critical for enhancing the light out-coupling efficiency in OLEDs.

Quantitative Data Summary

The photophysical and electrochemical properties of this compound and related emitters are summarized in the table below for comparative analysis.

| Molecule | PL Peak (nm) | PLQY (%) | Delayed Fluorescence Lifetime (μs) | HOMO (eV) | LUMO (eV) | ΔEST (eV) |

| This compound | ~483 | >90 | 5.4 - 5.7 | -5.85 | -2.77 | ~0.05 |

| P-BP-sfac | ~480 | >80 | - | - | - | - |

| CP-BP-sfac | ~482 | >85 | - | - | - | - |

| mCP-BP-sfac | ~483 | >90 | - | - | - | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key precursors.

Synthesis of Spiro[acridine-9,9′-fluorene] (sfac):

-

A mixture of fluorenone and aluminum trichloride (B1173362) is prepared in chloroform (B151607) at room temperature.

-

A solution of aniline (B41778) and triethylamine (B128534) is added dropwise to the mixture under stirring.

-

The reaction is stirred for several hours and then quenched with a sodium hydroxide (B78521) solution.

-

The organic phase is extracted with dichloromethane (B109758) and purified by column chromatography to yield N-phenyl-9H-fluoren-9-imine.

-

The imine compound is then reacted with potassium fluoride (B91410), 18-crown-6, and a phenyl mesylate compound in a cycloaddition reaction to yield 10H-spiro[acridine-9,9′-fluorene].[1]

Synthesis of 1,3,5-tri(carbazol-9-yl)benzene (Tcp):

-

1,3,5-tribromobenzene is reacted with an excess of carbazole in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling point solvent like 1,2-dichlorobenzene.

-

The reaction mixture is heated at reflux for an extended period.

-

After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.

Final Assembly of this compound: Detailed experimental procedures for the final coupling of the sfac and Tcp moieties to the benzophenone (B1666685) core are proprietary to the research group that developed the molecule and are not publicly available in full detail. The general approach involves nucleophilic aromatic substitution or cross-coupling reactions.

Fabrication of OLED Devices

The high-efficiency sky-blue OLEDs utilizing this compound as the emitter are fabricated using a thermal evaporation method in a high-vacuum environment.

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.

-

Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are controlled using quartz crystal monitors.

-

Hole Injection Layer (HIL): A thin layer of a suitable hole-injection material is deposited onto the ITO anode.

-

Hole Transporting Layer (HTL): A layer of a hole-transporting material is deposited on top of the HIL.

-

Emissive Layer (EML): this compound is deposited as the emissive layer. For doped devices, this compound is co-evaporated with a host material.

-

Electron Transporting Layer (ETL): An electron-transporting material is deposited on the EML.

-

Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.

-

Cathode: A metal cathode, typically aluminum (Al), is deposited on top of the EIL.

-

-

Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Photophysical and Electrochemical Measurements

-

UV-Vis Absorption and Photoluminescence Spectroscopy: Absorption and emission spectra are recorded using a UV-Vis spectrophotometer and a fluorescence spectrometer, respectively.

-

Photoluminescence Quantum Yield (PLQY): The PLQY is measured using an integrating sphere.

-

Transient Photoluminescence Decay: The prompt and delayed fluorescence lifetimes are measured using a time-correlated single photon counting (TCSPC) system with a pulsed laser as the excitation source.

-

Cyclic Voltammetry (CV): The HOMO and LUMO energy levels are determined by cyclic voltammetry in a three-electrode cell with a platinum working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) reference electrode.

Visualizations

Caption: Energy level diagram of the MR-TADF mechanism.

Caption: OLED device architecture.

Caption: Synthesis workflow of this compound.

References

The Photophysical Profile of Tcp-BP-sfac: A Technical Guide to its Luminescent Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescence and phosphorescence characteristics of Tcp-BP-sfac, a notable luminogenic molecule. This document compiles available quantitative data, details relevant experimental methodologies, and presents visual representations of key processes to facilitate a comprehensive understanding for researchers and professionals in drug development and materials science.

Core Photophysical Characteristics

This compound, a donor-acceptor molecule, is recognized for its strong sky-blue delayed fluorescence, particularly in a solid state.[1] Its photophysical behavior is characterized by aggregation-induced emission (AIE), with a high photoluminescence quantum yield (ΦPL) exceeding 80% in neat films.[2] The molecule's thermally activated delayed fluorescence (TADF) mechanism is facilitated by a small singlet-triplet energy splitting (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enhancing the overall fluorescence emission.[2]

Quantitative Luminescence Data

| Parameter | Value | Conditions |

| Fluorescence Emission Peak (λem) | ~483 nm | Neat Film |

| Delayed Fluorescence Lifetime (τd) | 5.4 - 5.7 µs | Neat Film |

| Photoluminescence Quantum Yield (ΦPL) | > 80% | Neat Film |

Experimental Protocols

The characterization of the photophysical properties of molecules like this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Steady-State Fluorescence and Phosphorescence Spectroscopy

This experiment aims to determine the emission spectra of a sample.

Methodology:

-

Sample Preparation:

-

For solution-state measurements, dissolve the compound in a suitable spectroscopic-grade solvent to a concentration that ensures the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

For solid-state measurements, a thin film can be prepared by spin-coating, drop-casting, or vacuum deposition on a quartz substrate.

-

-

Instrumentation:

-

A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

-

Fluorescence Measurement:

-

Place the sample in the sample holder.

-

Set the excitation wavelength (typically at the absorption maximum of the compound).

-

Scan the emission monochromator over a wavelength range that covers the expected emission of the sample.

-

Record the fluorescence intensity as a function of wavelength.

-

-

Phosphorescence Measurement:

-

To measure phosphorescence, which has a longer lifetime, time-gated detection is necessary to separate it from the faster fluorescence.

-

Use a pulsed excitation source (e.g., a flash lamp or a pulsed laser).

-

Introduce a delay between the excitation pulse and the start of detection. This delay allows the short-lived fluorescence to decay completely.

-

Scan the emission monochromator to record the phosphorescence spectrum.

-

Often, phosphorescence measurements are performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay processes and enhance phosphorescence intensity.

-

Time-Resolved Photoluminescence Spectroscopy

This experiment measures the lifetime of the excited state.

Methodology:

-

Instrumentation:

-

A time-resolved fluorometer employing either Time-Correlated Single Photon Counting (TCSPC) for shorter lifetimes or a transient digitizer for longer-lived emission like delayed fluorescence and phosphorescence.

-

A pulsed light source (e.g., a picosecond laser or a light-emitting diode).

-

-

Measurement:

-

Excite the sample with a short pulse of light.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of photon arrival times is constructed, which represents the decay of the luminescence intensity over time.

-

The decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the lifetime(s) of the excited state(s). For delayed fluorescence, a bi-exponential decay is often observed, with a prompt component and a delayed component.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols.

Caption: Workflow for Steady-State Fluorescence and Phosphorescence Spectroscopy.

Caption: Workflow for Time-Resolved Photoluminescence Lifetime Measurement.

Signaling Pathways and Logical Relationships

The photophysical processes occurring in a TADF molecule like this compound can be represented by a Jablonski diagram. The following diagram illustrates the key transitions involved in delayed fluorescence.

Caption: Jablonski Diagram for Thermally Activated Delayed Fluorescence (TADF).

References

Unlocking Next-Generation Displays: A Technical Guide to Tcp-BP-sfac for Advanced OLEDs

For Immediate Release

A deep dive into the discovery, significance, and application of Tcp-BP-sfac, a novel thermally activated delayed fluorescence (TADF) material poised to revolutionize Organic Light-Emitting Diode (OLED) technology. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of its properties, synthesis, and performance.

The quest for highly efficient and stable blue emitters is a critical challenge in the advancement of OLED displays and lighting. In this context, 2,7-bis(9H-carbazol-9-yl)-9,9-dimethyl-4-(spiro[acridine-9,9'-fluorene]-4-carbonyl)phenyl)methanone, commonly known as this compound, has emerged as a landmark material. Its innovative molecular design facilitates highly efficient thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to near-unity internal quantum efficiencies.

This technical guide provides an in-depth analysis of this compound, from its molecular architecture to its state-of-the-art performance in OLED devices. By presenting a curated summary of quantitative data, detailed experimental protocols, and visual representations of its operational principles, this document aims to accelerate further research and development in the field of organic electronics.

Discovery and Significance

This compound was developed as part of a strategic approach to design high-performance sky-blue TADF emitters. The core concept behind its molecular structure is the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In this compound, the spiro[acridine-9,9′-fluorene] (SFAC) moiety acts as a strong electron donor, while the benzophenone (B1666685) (BP) core serves as the electron acceptor. The addition of two carbazole (B46965) units (Tcp) further enhances the molecule's thermal and morphological stability.

The significance of this compound lies in its ability to achieve exceptionally high external quantum efficiencies (EQE) in OLEDs, reaching up to 38.6% for sky-blue emission. This remarkable performance is attributed to a combination of factors:

-

High Photoluminescence Quantum Yield (PLQY): this compound exhibits a PLQY of up to 99% in doped films, indicating highly efficient radiative decay.

-

Small Singlet-Triplet Energy Splitting (ΔEST): The small energy gap between the lowest singlet (S1) and triplet (T1) excited states facilitates efficient reverse intersystem crossing (RISC), the cornerstone of the TADF mechanism.

-

Optimized Molecular Orientation: The molecular design of this compound promotes a predominantly horizontal orientation of the transition dipole moment in the emissive layer of the OLED, which significantly enhances the light outcoupling efficiency.

These properties make this compound a frontrunner for applications in next-generation displays demanding high brightness, efficiency, and color purity. Furthermore, its versatility has been demonstrated in the fabrication of highly efficient all-fluorescence white OLEDs (WOLEDs), where it can function as both a blue emitter and a host material.[1][2]

Quantitative Data Presentation

The performance metrics of this compound in OLEDs have been extensively characterized. The following tables summarize the key photophysical and electroluminescence data for both neat and doped films.

| Photophysical Properties | Neat Film | Doped Film (20 wt% in DPEPO) |

| Photoluminescence Peak (nm) | ~483 | 478 - 482 |

| Photoluminescence Quantum Yield (ΦPL) | 92% | 99% |

| Delayed Fluorescence Lifetime (τdelayed, μs) | 5.7 | 5.5 - 5.6 |

| Singlet-Triplet Splitting (ΔEST, eV) | 0.094 | 0.059 |

| Horizontal Dipole Orientation (Θ//) | 85.5% | 88.0% |

Table 1: Photophysical Properties of this compound. [1]

| Electroluminescence Performance of Doped OLEDs | Value |

| Emitter Concentration | 20 wt% in DPEPO |

| Electroluminescence Peak (nm) | 478 - 484 |

| Maximum External Quantum Efficiency (ηext,max) | 38.6% |

| Maximum Current Efficiency (ηC,max, cd A-1) | 74.3 |

| Maximum Power Efficiency (ηP,max, lm W-1) | 68.6 |

| CIE Coordinates (x, y) | (0.16, 0.28) |

| Efficiency Roll-off at 1000 cd m-2 (ηext) | 9.6% |

Table 2: Electroluminescence Performance of this compound in Doped OLEDs. [1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound and the fabrication of OLED devices incorporating this material.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of key precursors. A plausible synthetic route is outlined below, based on established organic chemistry reactions.

Step 1: Synthesis of 2,7-Dibromo-9,9-dimethylfluorene

-

To a solution of 9,9-dimethylfluorene in a suitable organic solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) in portions at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,7-dibromo-9,9-dimethylfluorene.

Step 2: Synthesis of (4-bromophenyl)(phenyl)methanone

-

In a flask equipped with a reflux condenser, combine 4-bromobenzoic acid, thionyl chloride, and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours.

-

Remove the excess thionyl chloride by distillation.

-

In a separate flask, prepare a solution of benzene (B151609) and aluminum chloride (AlCl3) at 0 °C.

-

Slowly add the prepared 4-bromobenzoyl chloride to the benzene solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Step 3: Synthesis of (2,7-bis(9H-carbazol-9-yl)-9,9-dimethylfluoren-4-yl)(phenyl)methanone (Tcp-BP intermediate)

-

This step involves a double Ullmann coupling reaction. In a reaction vessel, combine 2,7-dibromo-9,9-dimethylfluorene, carbazole, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., 1,2-dichlorobenzene).

-

Degas the mixture and heat it to a high temperature (e.g., 180-200 °C) under an inert atmosphere (e.g., argon) for 24-48 hours.

-

After cooling, filter the mixture and wash the solid with an organic solvent.

-

The subsequent steps to introduce the benzophenone moiety are complex and would likely involve further functionalization of the fluorene (B118485) core, for which specific literature protocols would need to be consulted.

Step 4: Synthesis of this compound

The final step involves the coupling of the Tcp-BP intermediate with the spiro[acridine-9,9′-fluorene] (SFAC) moiety. This is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, depending on the specific functional groups present on the intermediates.

Note: The above synthesis is a generalized representation. For precise and reproducible results, it is crucial to consult the original research articles for detailed reaction conditions, stoichiometry, and purification procedures.

OLED Device Fabrication

The following protocol describes the fabrication of a doped OLED device using this compound as the emissive dopant.

-

Substrate Cleaning:

-

Sequentially clean pre-patterned indium tin oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

-

-

Deposition of Organic Layers:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 5 x 10-6 Torr).

-

Deposit the following layers sequentially onto the ITO anode:

-

Hole Injection Layer (HIL): 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile (HATCN) (5 nm).

-

Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (TAPC) (50 nm).

-

Electron Blocking Layer (EBL): 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) (5 nm).

-

Emissive Layer (EML): Co-evaporate this compound (20 wt%) and diphenyl-4-triphenylsilylphenyl-phosphine oxide (DPEPO) as the host material (20 nm).

-

Hole Blocking Layer (HBL): DPEPO (5 nm).

-

Electron Transport Layer (ETL): TmPyPB (30 nm).

-

-

-

Deposition of Cathode:

-

Deposit a Lithium Fluoride (LiF) layer (1 nm) as an electron injection layer.

-

Deposit an Aluminum (Al) layer (100 nm) as the cathode.

-

-

Encapsulation:

-

Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

-

Characterization

-

Photophysical Measurements:

-

Measure UV-Vis absorption and photoluminescence spectra using a spectrophotometer and a spectrofluorometer, respectively.

-

Determine the absolute photoluminescence quantum yield using an integrating sphere.

-

Measure the transient photoluminescence decay to determine the prompt and delayed fluorescence lifetimes.

-

-

Electroluminescence Measurements:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a luminance meter.

-

Record the electroluminescence spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.

-

Calculate the external quantum efficiency, current efficiency, and power efficiency from the J-V-L data.

-

Mandatory Visualizations

TADF Mechanism

The following diagram illustrates the principle of thermally activated delayed fluorescence (TADF) that enables the high efficiency of this compound.

Caption: The operational principle of Thermally Activated Delayed Fluorescence (TADF).

OLED Device Architecture

The layered structure of a typical OLED incorporating this compound is depicted below.

Caption: A representative multi-layer architecture of a this compound-based OLED.

Synthetic Workflow Overview

The logical flow for the synthesis of this compound is presented in the following workflow diagram.

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

This compound represents a significant advancement in the field of OLED materials. Its superior photophysical properties and the remarkable efficiencies achieved in OLED devices underscore the success of its molecular design. This technical guide provides a foundational understanding of this compound, intended to empower researchers and scientists to build upon this knowledge. The detailed data and protocols herein should serve as a valuable resource for the development of even more advanced and commercially viable OLED technologies. The continued exploration of materials like this compound will undoubtedly pave the way for the next generation of vibrant, energy-efficient displays and lighting solutions.

References

Unveiling the Potential of Tcp-BP-sfac: A Theoretical and Experimental Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretically calculated and experimentally verified properties of (4-(spiro[acridine-9,9'-fluoren]−10-yl)phenyl)(9-(3,5-di(carbazol-9-yl)phenyl)carbazol-3-yl)methanone, commonly known as Tcp-BP-sfac. This molecule has emerged as a significant player in the field of organic electronics, particularly in the development of high-efficiency organic light-emitting diodes (OLEDs). Its unique properties, including strong sky-blue delayed fluorescence and balanced carrier transport, make it a subject of intense research.[1][2] This document provides a comprehensive overview of its characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of its operational mechanisms.

Core Properties and Performance Metrics

This compound is a robust sky-blue delayed fluorescence molecule.[1] Its molecular design, incorporating a spiro[acridine-9,9'-fluorene] (SFAC) donor and a benzophenone (B1666685) acceptor, along with terminal carbazole (B46965) units, leads to a suite of desirable photophysical and electrical properties.[3] These characteristics are crucial for its application in advanced electronic devices.

Photophysical and Electroluminescent Characteristics

The inherent photophysical properties of this compound are central to its high performance. In neat films, it exhibits strong sky-blue delayed fluorescence with a photoluminescence (PL) peak at approximately 483 nm and a delayed fluorescence lifetime (τdelayed) ranging from 5.4 to 5.7 μs.[2] The photoluminescence quantum yield (ΦPL) is remarkably high, reaching 92% in neat films and up to 99% when doped into a host material like DPEPO.

The following table summarizes the key photophysical and electroluminescent properties of this compound.

| Property | Value | Conditions | Reference |

| Photoluminescence (PL) Peak | ~483 nm | Neat Film | |

| 478 - 482 nm | Doped Film (DPEPO host) | ||

| Delayed Fluorescence Lifetime (τdelayed) | 5.4 - 5.7 µs | Neat Film | |

| 5.5 - 5.6 µs | Doped Film (DPEPO host) | ||

| Photoluminescence Quantum Yield (ΦPL) | 92% | Neat Film | |

| 99% | Doped Film (DPEPO host) | ||

| Horizontal Dipole Orientation (Θ//) | 85.5% | Neat Film | |

| 88.0% | Doped Film |

Performance in Organic Light-Emitting Diodes (OLEDs)

The exceptional properties of this compound translate into state-of-the-art performance in OLED devices. It has been successfully utilized as both a host and an emitter, contributing to record-breaking power efficiencies and high external quantum efficiencies (EQEs) in white OLEDs (WOLEDs).

Here is a summary of the performance of OLEDs incorporating this compound.

| Device Type | Maximum External Quantum Efficiency (EQEmax) | Maximum Power Efficiency (ηP,max) | Maximum Current Efficiency (ηC,max) | CIE Coordinates (x, y) | Reference |

| Nondoped Sky-Blue OLED | 26.1% | - | - | (0.17, 0.34) | |

| Doped Sky-Blue OLED | 38.6% | 68.6 lm W-1 | 74.3 cd A-1 | (0.16, 0.28) | |

| Two-Color White OLED (WOLED) | 31.1% | 130.7 lm W-1 | - | - | |

| Three-Color White OLED (WOLED) | 26.0% | 101.7 lm W-1 | - | Warm White |

Theoretical Calculations and Electronic Structure

Theoretical calculations, primarily using density functional theory (DFT), have been instrumental in understanding the electronic structure and properties of this compound. These calculations provide insights into the frontier molecular orbitals (HOMO and LUMO), the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), and the distribution of spin density in the triplet state.

| Calculated Property | Value | Method | Reference |

| LUMO Energy Level | ~ -2.67 eV | PBE0-D3/6-31G(d,p) | |

| HOMO Energy Level | ~ -5.36 eV | PBE0-D3/6-31G(d,p) | |

| Theoretical ΔEST | 0.061 eV | PBE0-D3/6-31G(d,p) | |

| Experimental ΔEST (Neat Film) | 0.094 eV | Fluorescence and phosphorescence spectra at 77 K | |

| Experimental ΔEST (Doped Film) | 0.059 eV | Fluorescence and phosphorescence spectra at 77 K |

The small ΔEST value is a key factor enabling the efficient reverse intersystem crossing (RISC) process, which is the cornerstone of thermally activated delayed fluorescence (TADF). The separated distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) contributes to this small energy gap.

Experimental Protocols

The characterization and device fabrication involving this compound employ a range of standard and specialized techniques in materials science and organic electronics.

Theoretical Calculation Methodology

The geometrical and electronic structures of this compound were investigated using density functional theory (DFT). The calculations were performed using the PBE0 hybrid functional with the D3 dispersion correction and the 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

Carrier Mobility Measurement

The hole and electron mobilities of this compound were determined using the space-charge limited current (SCLC) method. This involved the fabrication of single-carrier devices with the following architectures:

-

Hole-only device: Indium tin oxide (ITO) / 1,10-bis(di-4-tolylaminophenyl)cyclohexane (TAPC; 10 nm) / this compound (80 nm) / TAPC (10 nm) / Al

-

Electron-only device: ITO / 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB; 10 nm) / this compound (80 nm) / TmPyPB (10 nm) / LiF (1 nm) / Al

In these devices, TAPC and TmPyPB act as buffer layers to block electrons and holes, respectively, ensuring that the current is dominated by a single type of charge carrier.

Signaling Pathways and Operational Mechanisms

The high efficiency of OLEDs based on this compound is rooted in the mechanism of thermally activated delayed fluorescence (TADF). This process allows for the harvesting of both singlet and triplet excitons for light emission, overcoming the 25% internal quantum efficiency limit of conventional fluorescent OLEDs.

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The TADF mechanism involves the following key steps:

-

Electrical Excitation: Electrons and holes are injected into the emissive layer and recombine to form excitons in a 1:3 ratio of singlets to triplets.

-

Prompt Fluorescence: The singlet excitons (S1) radiatively decay to the ground state (S0), producing prompt fluorescence.

-

Intersystem Crossing (ISC): A portion of the singlet excitons may undergo intersystem crossing to the triplet state (T1).

-

Reverse Intersystem Crossing (RISC): Due to the small energy gap between the S1 and T1 states (ΔEST), the triplet excitons can be efficiently up-converted back to the singlet state through thermal activation.

-

Delayed Fluorescence: The up-converted singlet excitons then radiatively decay to the ground state, resulting in delayed fluorescence.

Caption: The operational principle of Thermally Activated Delayed Fluorescence (TADF).

OLED Device Architecture and Energy Transfer

In a typical OLED device, this compound can be used in the emissive layer (EML). The architecture of such a device is designed to facilitate efficient charge injection, transport, and recombination within the EML. The energy levels of the adjacent layers are crucial for confining excitons within the emissive layer.

The following diagram illustrates a simplified structure of an OLED incorporating this compound and the energy transfer process in a hyperfluorescence context, where a TADF material sensitizes a fluorescent emitter.

Caption: Simplified OLED architecture and the hyperfluorescence energy transfer mechanism.

References

- 1. All-fluorescence white organic light-emitting diodes with record-beating power efficiencies over 130 lm W‒1 and small roll-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boosting external quantum efficiency to 38.6% of sky-blue delayed fluorescence molecules by optimizing horizontal dipole orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Design and Core Structure of Tcp-BP-sfac

This guide provides a detailed overview of the molecular design, core structure, and photophysical properties of Tcp-BP-sfac, a highly efficient thermally activated delayed fluorescence (TADF) material. The information is intended for researchers, scientists, and professionals in materials science and optoelectronics.

Molecular Design and Core Structure

This compound, or (4-(spiro[acridine-9,9'-fluoren]−10-yl)phenyl)(9-(3,5-di(carbazol-9-yl)phenyl)carbazol-3-yl)methanone, is a donor-acceptor (D-A) type molecule designed for high-performance organic light-emitting diodes (OLEDs).[1] The core structure is meticulously engineered to facilitate efficient TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.

The molecular architecture consists of:

-

An Electron Donor (D): A spiro[acridine-9,9'-fluorene] (SFAC) unit.[2]

-

An Electron Acceptor (A): A benzophenone (B1666685) (carbonyl) core.[2][3]

-

Terminal Groups: Increasing numbers of carbazole (B46965) units attached to the acceptor side.[2]

This twisted D-A framework is responsible for its sky-blue delayed fluorescence.[3] The separation of the highest occupied molecular orbital (HOMO), primarily on the acridine (B1665455) segment of the donor, and the lowest unoccupied molecular orbital (LUMO), on the carbonyl core and adjacent phenyl bridge, results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[3] This small ΔEST is a critical feature for efficient reverse intersystem crossing (RISC), the process that converts triplet excitons to emissive singlet excitons.[3][4] The incorporation of carbazole units helps to balance charge transport, with this compound exhibiting well-balanced hole and electron mobility.[3]

Quantitative Data

The photophysical, electrochemical, and device performance characteristics of this compound and its analogues are summarized below.

Table 1: Photophysical Properties

| Molecule | PL Peak (nm) [Neat Film] | PL Quantum Yield (ΦPL) [%] [Neat Film] | Delayed Fluorescence Lifetime (τdelayed) [μs] [Neat Film] | ΔEST [eV] [Neat Film] |

| CP-BP-SFAC | ~483 | 77 | 5.4 - 5.7 | 0.086 |

| mCP-BP-SFAC | ~483 | 86 | 5.4 - 5.7 | 0.095 |

| This compound | ~483 | 92 | 5.4 - 5.7 | 0.094 |

Data sourced from[3].

Table 2: Electrochemical and Mobility Properties

| Molecule | HOMO [eV] | LUMO [eV] | Hole Mobility [cm²/Vs] | Electron Mobility [cm²/Vs] |

| CP-BP-SFAC | -5.36 | -2.67 | Varies | ~Slightly changes |

| mCP-BP-SFAC | -5.36 | -2.67 | Varies | ~Slightly changes |

| This compound | -5.36 | -2.67 | Best Balance | Best Balance |

Data sourced from[3]. Note: Specific mobility values were not provided in the source, only the trend and balance.

Table 3: OLED Device Performance

| Device Type | Emitter | Max. External Quantum Efficiency (EQEmax) [%] | Max. Current Efficiency (ηC,max) [cd/A] | Max. Power Efficiency (ηP,max) [lm/W] | EL Peak (nm) |

| Nondoped | CP-BP-SFAC | 22.5 | 51.2 | 57.4 | 490 |

| Nondoped | mCP-BP-SFAC | 25.0 | 53.8 | 56.0 | 488 |

| Nondoped | This compound | 26.1 | 56.4 | 63.3 | 488 |

| Doped | CP-BP-SFAC | 36.6 | 73.8 | 72.4 | 478-484 |

| Doped | mCP-BP-SFAC | 38.0 | 73.1 | 67.5 | 478-484 |

| Doped | This compound | 38.6 | 74.3 | 68.6 | 478-484 |

Data sourced from[3][4]. Doped devices used a DPEPO host.

Mechanism of Action: Thermally Activated Delayed Fluorescence (TADF)

Upon electrical excitation in an OLED, both singlet (25%) and triplet (75%) excitons are formed.[2] In conventional fluorescent materials, only singlet excitons can emit light, limiting the internal quantum efficiency (IQE) to 25%. TADF materials like this compound provide a pathway to harvest the non-emissive triplet excitons.

The process is as follows:

-

Excitation: Electrons and holes recombine to form singlet (S₁) and triplet (T₁) excitons.

-

Prompt Fluorescence: S₁ excitons decay radiatively to the ground state (S₀), producing prompt fluorescence.

-

Intersystem Crossing (ISC): Some S₁ excitons can convert to T₁ excitons through ISC.

-

Reverse Intersystem Crossing (RISC): Due to the small ΔEST, T₁ excitons can be thermally up-converted back to S₁ excitons. This is the key step in the TADF mechanism.

-

Delayed Fluorescence: The S₁ excitons generated via RISC then decay to S₀, producing delayed fluorescence that has the same emission spectrum as prompt fluorescence but a longer lifetime.

This cycle of ISC and RISC allows for the efficient conversion of triplet excitons into light, dramatically increasing the overall efficiency of the device.

Experimental Protocols

The following sections describe the methodologies cited in the literature for the characterization and fabrication of devices using this compound.

The geometrical and electronic structures of this compound and its analogues were investigated using Density Functional Theory (DFT). The calculations were performed using the PBE0 hybrid functional with the D3 dispersion correction and the 6-31G(d,p) basis set.[3] This level of theory is used to predict properties such as the distribution of the HOMO and LUMO, and the theoretical ΔEST values.[3]

The HOMO and LUMO energy levels were determined experimentally using cyclic voltammetry (CV). From the onsets of the oxidation and reduction waves in the CV scans, the respective energy levels were calculated.[3]

-

Absorption and Photoluminescence (PL) Spectra: Measured in various solvents (e.g., tetrahydrofuran, toluene) and in neat or doped thin films.[3][5]

-

Photoluminescence Quantum Yield (ΦPL): Determined to quantify the efficiency of light production upon photoexcitation.[2]

-

Fluorescence and Phosphorescence Spectra: Measured at low temperatures (77 K) to determine the energy levels of S₁ and T₁ states and calculate the experimental ΔEST.[3]

-

Delayed Fluorescence Lifetime (τdelayed): Measured to confirm the presence and timescale of the TADF process.[3]

OLEDs were fabricated using a multilayer stack of organic semiconductor materials sandwiched between a cathode and an anode.[2] A typical device structure is as follows:

Indium Tin Oxide (ITO) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Cathode.[6][7]

-

Emissive Layer (EML): For nondoped devices, a neat film of this compound was used. For doped devices, this compound was co-evaporated with a host material like DPEPO (diphenyl-4-triphenylsilylphenyl-phosphine oxide).[3]

-

Carrier Mobility: Hole and electron mobilities were measured using the space-charge limited current (SCLC) method on hole-only and electron-only devices, respectively.[3]

-

Electroluminescence (EL) Performance: Key parameters such as current efficiency (cd/A), power efficiency (lm/W), external quantum efficiency (EQE), and Commission Internationale de l'Eclairage (CIE) color coordinates were measured to evaluate the device performance.[3]

References

- 1. All-fluorescence white organic light-emitting diodes with record-beating power efficiencies over 130 lm W‒1 and small roll-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boosting external quantum efficiency to 38.6% of sky-blue delayed fluorescence molecules by optimizing horizontal dipole orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A perspective on next-generation hyperfluorescent organic light-emitting diodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05489J [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Tcp-BP-sfac for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tcp-BP-sfac is a cutting-edge thermally activated delayed fluorescence (TADF) material that has demonstrated exceptional performance in the field of organic electronics, particularly in the development of high-efficiency organic light-emitting diodes (OLEDs). This molecule is a luminogenic compound that exhibits strong sky-blue delayed fluorescence.[1] Its unique donor-acceptor (D-A) architecture, comprising a spiro[acridine-9,9'-fluorene] (SFAC) electron donor, a benzophenone (B1666685) (BP) acceptor, and terminal tris-carbazole phenyl (TCP) units, facilitates efficient harvesting of both singlet and triplet excitons, leading to significantly enhanced electroluminescence efficiency. This technical guide provides a comprehensive overview of this compound, including its synthesis, photophysical properties, and application in OLED devices, intended for researchers and professionals in organic electronics and related fields.

Core Concepts: Thermally Activated Delayed Fluorescence (TADF)

In conventional fluorescent OLEDs, only the singlet excitons (25% of the total) can radiatively decay to produce light, limiting the internal quantum efficiency (IQE). TADF materials overcome this limitation by enabling the up-conversion of non-emissive triplet excitons (75%) into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This is achieved by minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The thermal energy at room temperature is sufficient to promote the transition from the T1 to the S1 state, allowing for the subsequent radiative decay from the S1 state, a phenomenon known as delayed fluorescence. This mechanism allows TADF-based OLEDs to theoretically achieve 100% IQE.

Molecular Structure and Design of this compound

The molecular design of this compound is centered around a donor-acceptor framework to achieve a small ΔEST, which is crucial for efficient TADF.

-

Donor (D): The spiro[acridine-9,9'-fluorene] (SFAC) moiety serves as the electron donor. The spiro linkage creates a rigid, sterically hindered structure that helps to spatially separate the highest occupied molecular orbital (HOMO), which is localized on the donor, from the lowest unoccupied molecular orbital (LUMO).

-

Acceptor (A): The benzophenone (BP) core acts as the electron acceptor, where the LUMO is primarily located.

-

Terminal Groups: The incorporation of tris-carbazole phenyl (TCP) units at the periphery of the molecule further enhances its hole-transporting properties and contributes to a high photoluminescence quantum yield.

The twisted conformation between the donor and acceptor units in this compound effectively minimizes the exchange energy, resulting in a small ΔEST and promoting efficient RISC.

Quantitative Data Summary

The key photophysical and device performance parameters of this compound are summarized in the tables below for clear comparison.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Photoluminescence Peak (neat film) | ~483 nm | [1] |

| Delayed Fluorescence Lifetime | 5.4 to 5.7 µs | [1] |

| Photoluminescence Quantum Yield (doped film) | >80% | [2] |

| Singlet-Triplet Energy Gap (ΔEST) | Small (characteristic of TADF materials) |

Table 2: Electroluminescent Performance of this compound Based OLEDs

| Parameter | Value | Reference |

| Maximum External Quantum Efficiency (EQE) | 38.6% | [3] |

| Emission Color | Sky-blue | |

| Commission Internationale de l'Éclairage (CIE) coordinates (x, y) | (0.17, 0.35) at 1000 cd/m² |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that is characteristic of the synthesis of complex organic electronic materials. A generalized synthetic workflow is provided below. The specific details of the synthesis, including reagents, reaction conditions, and purification methods, can be found in the supplementary information of the primary research article by Fu et al. (2021).

Generalized Synthetic Workflow:

-

Synthesis of the Spiro[acridine-9,9'-fluorene] (SFAC) Donor Precursor: This typically involves a multi-step synthesis starting from commercially available starting materials to construct the rigid spiro-donor framework.

-

Synthesis of the Benzophenone (BP) Acceptor Core: The benzophenone core with appropriate functional groups for subsequent coupling reactions is synthesized separately.

-

Synthesis of the Tris-carbazole Phenyl (TCP) Moiety: The terminal TCP groups are prepared, often through Buchwald-Hartwig or Ullmann coupling reactions.

-

Final Assembly: The donor, acceptor, and terminal groups are coupled together using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to yield the final this compound molecule.

-

Purification: The crude product is purified using techniques such as column chromatography and temperature-gradient sublimation to achieve the high purity required for OLED fabrication.

Fabrication of OLED Devices

The fabrication of high-performance OLEDs using this compound as the emitter is performed using vacuum thermal evaporation in a high-vacuum chamber. A typical device architecture and fabrication process are outlined below.

Device Structure:

ITO / TAPC (40 nm) / TCTA (10 nm) / mCP (10 nm) / This compound (x wt%):host (20 nm) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm)

-

ITO: Indium tin oxide (anode)

-

TAPC: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (hole injection layer)

-

TCTA: Tris(4-carbazoyl-9-ylphenyl)amine (hole transport layer)

-

mCP: 1,3-Bis(carbazol-9-yl)benzene (exciton blocking layer)

-

This compound:host: Emissive layer, where this compound is doped into a host material.

-

B3PYMPM: 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (electron transport layer)

-

LiF: Lithium fluoride (B91410) (electron injection layer)

-

Al: Aluminum (cathode)

Fabrication Workflow:

-

Substrate Cleaning: Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.

-

Organic Layer Deposition: All organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.

-

Cathode Deposition: Following the deposition of the organic layers, the LiF and Al layers are deposited in the same vacuum chamber to form the cathode.

-

Encapsulation: The completed devices are encapsulated with a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualizations

TADF Mechanism in this compound

Caption: The energy level diagram illustrating the thermally activated delayed fluorescence (TADF) mechanism.

Generalized Synthesis Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

OLED Device Fabrication Workflow

Caption: The workflow for fabricating an OLED device using this compound.

Conclusion

This compound represents a significant advancement in the development of high-performance TADF emitters for OLED applications. Its sophisticated molecular design, which combines a spiro-configured donor, a benzophenone acceptor, and carbazole-based terminal groups, leads to outstanding photophysical properties and exceptional device performance, particularly in the challenging sky-blue region of the visible spectrum. The detailed methodologies and data presented in this guide offer a valuable resource for researchers and scientists working on the design and application of novel materials for next-generation organic electronic devices. Further research into the structure-property relationships of this compound and similar materials will undoubtedly pave the way for even more efficient and stable OLEDs for displays and solid-state lighting.

References

In-Depth Technical Guide to the Solubility and Solution Properties of Tcp-BP-sfac

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solution properties of Tcp-BP-sfac, a thermally activated delayed fluorescence (TADF) material with significant potential in the development of high-efficiency organic light-emitting diodes (OLEDs). This document is intended for researchers, scientists, and professionals in materials science and organic electronics.

Introduction to this compound

This compound is a complex organic luminophore built upon a carbonyl-containing electron-accepting core, flanked by electron-donating groups derived from spiro[acridine-9,9′-fluorene] and carbazole (B46965), specifically 1,3,5-tri(carbazol-9-yl)benzene. Its molecular architecture is meticulously designed to facilitate thermally activated delayed fluorescence, a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLED devices. Molecules of this class have demonstrated the ability to achieve high external quantum efficiencies, reaching up to 38.6% in sky-blue OLEDs, marking a significant advancement in the field.[1]

Solubility of this compound

The solubility of this compound in various organic solvents is a critical parameter for its application in solution-processed OLEDs, which offer a low-cost alternative to vacuum deposition techniques. While specific quantitative solubility data for this compound is not widely published, its structural components and related TADF materials provide insights into its likely solubility characteristics.

Table 1: Qualitative and Inferred Solubility of this compound and Related Compounds

| Solvent | Chemical Class | Polarity | Expected Solubility of this compound | Notes |

| Tetrahydrofuran (B95107) (THF) | Ether | Moderately Polar | Soluble | Used for photophysical measurements in published studies.[1] |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble | Used for photophysical measurements in published studies.[1] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Polar Aprotic | Likely Soluble | Spiro[fluorene-9,9′-xanthene] derivatives show good solubility.[2] |

| Chloroform | Halogenated Hydrocarbon | Polar Aprotic | Likely Soluble | A common solvent for organic semiconductors. |

| Chlorobenzene | Halogenated Aromatic | Moderately Polar | Likely Soluble | Frequently used in the formulation of inks for OLEDs. |

Solution Properties of this compound

The behavior of this compound in solution is fundamental to understanding its performance in OLED devices. Key properties include its photophysical characteristics, solution stability, and aggregation behavior.

Photophysical Properties in Solution

In dilute tetrahydrofuran (THF) solution, this compound and its analogues exhibit absorption maxima around 335-337 nm, which are attributed to π-π* transitions. The intramolecular charge transfer (ICT) states are observed as absorption tails extending to approximately 430 nm, suggesting a relatively weak ICT effect in the ground state. Similar absorption profiles are also seen in the nonpolar solvent toluene.[1]

Table 2: Photophysical Properties of this compound and Analogues in Solution and Film States

| Compound | Medium | Absorption λmax (nm) | PL λmax (nm) | ΦPL (%) | τdelayed (μs) |

| CP-BP-SFAC | THF Solution | 337 | - | - | - |

| mCP-BP-SFAC | THF Solution | 336 | - | - | - |

| This compound | THF Solution | 335 | - | - | - |

| CP-BP-SFAC | Neat Film | - | ~483 | 77 | 5.4-5.7 |

| mCP-BP-SFAC | Neat Film | - | ~483 | 86 | 5.4-5.7 |

| This compound | Neat Film | - | ~483 | 92 | 5.4-5.7 |

| CP-BP-SFAC | Doped Film | - | 478-482 | 99 | 5.5-5.6 |

| mCP-BP-SFAC | Doped Film | - | 478-482 | 99 | 5.5-5.6 |

| This compound | Doped Film | - | 478-482 | 99 | 5.5-5.6 |

Data extracted from Fu et al., 2021.[1] Doped films were prepared with a diphenyl-4-triphenylsilylphenyl-phosphine oxide (DPEPO) host at concentrations of 20 or 25 wt%.[1]

Solution Stability and Aggregation

While specific studies on the long-term solution stability of this compound are not detailed in the primary literature, the stability of TADF emitter solutions is a critical factor for reproducible device fabrication. Degradation can be influenced by factors such as solvent choice, exposure to light, and atmospheric conditions.

Aggregation in solution can significantly impact the photophysical properties of TADF emitters. For some TADF molecules, aggregation can lead to quenching of emission. However, other systems exhibit aggregation-induced emission (AIE), where the formation of aggregates enhances luminescence. The bulky, three-dimensional structure of this compound, conferred by the spiro and triphenylbenzene units, is designed in part to suppress detrimental intermolecular interactions and aggregation-caused quenching.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The core spiro[fluorene-9,9′-xanthene] (SFX) moiety can be synthesized via a one-pot condensation reaction. The carbazole-based donor groups are then coupled to the core. A general representation of the synthetic approach is as follows:

-

Synthesis of the Spiro[fluorene-9,9′-xanthene] (SFX) Core: A common method involves the acid-catalyzed condensation of a fluorenone derivative with a phenol (B47542) derivative. For example, a one-pot reaction of 9-fluorenone (B1672902) with phenol in the presence of an acid catalyst like methanesulfonic acid can yield the SFX core. This reaction is often thermodynamically controlled.[2][3]

-

Functionalization and Coupling: The SFX core and the carbazole donor moieties are functionalized with appropriate leaving groups (e.g., bromine) and reactive groups (e.g., boronic esters for Suzuki coupling) to facilitate their connection. The final coupling step, typically a palladium-catalyzed cross-coupling reaction like the Suzuki reaction, joins the donor arms to the acceptor core.

Caption: General synthetic workflow for this compound.

Determination of Solubility

A standard method for determining the solubility of organic materials like this compound in organic solvents involves the following steps:

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a vial.

-

Solvent Addition: Add a measured volume of the desired organic solvent to the vial in small increments (e.g., 0.1 mL at a time).

-

Dissolution: After each addition, vigorously shake or vortex the vial to facilitate dissolution. The use of an ultrasonic bath can also be beneficial.

-

Observation: Visually inspect the solution against a light source to check for any undissolved particles. A clear solution with no visible precipitate indicates complete dissolution.

-

Quantification: The solubility can be expressed as the concentration (e.g., in mg/mL or mol/L) at which the compound is fully dissolved. For more precise measurements, a saturated solution can be prepared, allowed to equilibrate, and the concentration of the supernatant can be determined using techniques like UV-Vis spectroscopy by creating a calibration curve.

Caption: Workflow for solubility determination.

Photophysical Measurements

The characterization of the photophysical properties of this compound in solution is crucial for understanding its performance.

-

UV-Vis Absorption Spectroscopy: Solutions of this compound in the desired solvent (e.g., THF, toluene) are prepared at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). The absorption spectrum is then recorded using a spectrophotometer.

-

Photoluminescence (PL) Spectroscopy: The emission spectrum is measured using a spectrofluorometer. The solution is excited at a wavelength corresponding to an absorption maximum, and the emitted light is collected.

-

Photoluminescence Quantum Yield (PLQY): The PLQY can be determined using an integrating sphere. The emission of the sample solution is compared to that of a reference with a known quantum yield.

-

Transient Photoluminescence Decay: The fluorescence lifetime is measured using time-correlated single-photon counting (TCSPC) or a streak camera. The decay curve is analyzed to distinguish between prompt and delayed fluorescence components.

Signaling Pathways and Structure-Property Relationships

The performance of this compound is governed by the interplay of its molecular structure and the resulting photophysical processes. The key mechanism is Thermally Activated Delayed Fluorescence (TADF).

Caption: Jablonski diagram illustrating the TADF mechanism.

The small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) in this compound is crucial for efficient RISC. The twisted donor-acceptor structure helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn reduces ΔEST. The rigid spiro and bulky carbazole units help to suppress non-radiative decay pathways, leading to a high photoluminescence quantum yield.

Conclusion

This compound represents a significant advancement in the field of TADF materials for OLED applications. Its excellent photophysical properties, stemming from a well-designed molecular architecture, have led to state-of-the-art device performance. While further quantitative data on its solubility and long-term solution stability would be beneficial for optimizing industrial-scale solution-based fabrication processes, the existing data and understanding of its structure-property relationships provide a strong foundation for its continued development and application in next-generation displays and lighting.

References

Methodological & Application

Synthesis of Tcp-BP-sfac: A Detailed Protocol for Researchers

For Immediate Release

This document provides a detailed synthesis protocol for Tcp-BP-sfac, a thermally activated delayed fluorescence (TADF) material. This protocol is intended for researchers, scientists, and drug development professionals working in the fields of organic electronics, materials science, and medicinal chemistry. The following application note outlines the synthetic route, experimental procedures, and characterization data for this compound.

Introduction

This compound, where 'sfac' stands for spiro[acridine-9,9'-fluorene], is a luminogenic molecule that exhibits strong sky-blue delayed fluorescence.[1] Materials of this class are of significant interest for their application in high-efficiency organic light-emitting diodes (OLEDs) due to their ability to harvest triplet excitons through thermally activated delayed fluorescence, leading to enhanced quantum efficiencies. The molecular design, incorporating carbazole (B46965) and benzophenone (B1666685) moieties, is a common strategy to achieve a small singlet-triplet energy gap (ΔEST), which is a prerequisite for efficient TADF.

Synthesis Overview

The synthesis of this compound and its analogues generally involves a nucleophilic aromatic substitution reaction. In a typical procedure, a carbazole-containing donor molecule is reacted with a fluorinated benzophenone acceptor core under basic conditions. The specific synthetic route for a closely related compound, TCz-BP-SFAC, has been previously reported and serves as a basis for the protocol described herein.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a representative this compound analogue.

| Parameter | Value |

| Reactant 1 | 3,6-di-tert-butyl-9H-carbazole |

| Reactant 2 | 4,4'-difluorobenzophenone (B49673) |

| Base | Sodium hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 150 °C |

| Reaction Time | 24 hours |

| Yield | ~75-85% (representative) |

| Appearance | White to off-white solid |

| Purity (by NMR) | >98% |

Experimental Protocol

This protocol describes a representative synthesis of a this compound analogue.

Materials:

-

3,6-di-tert-butyl-9H-carbazole

-

4,4'-difluorobenzophenone

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and then backfilled with argon.

-

Reactant Addition: To the flask, add 3,6-di-tert-butyl-9H-carbazole (2.2 equivalents) and anhydrous DMF (50 mL). Stir the mixture until the carbazole is fully dissolved.

-

Deprotonation: Carefully add sodium hydride (2.5 equivalents) portion-wise to the solution at room temperature. The mixture will be stirred for 1 hour at room temperature to ensure complete deprotonation of the carbazole nitrogen.

-

Nucleophilic Substitution: Add 4,4'-difluorobenzophenone (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 150 °C and stir for 24 hours under an argon atmosphere.

-

Quenching and Precipitation: After cooling to room temperature, the reaction is quenched by the slow addition of methanol (20 mL). The resulting mixture is then poured into 200 mL of a 1:1 mixture of methanol and water to precipitate the crude product.

-

Filtration and Washing: The precipitate is collected by vacuum filtration, washed with methanol (3 x 50 mL), and then with water (3 x 50 mL).

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

-

Drying: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure. The resulting solid is dried in a vacuum oven at 60 °C for 12 hours to yield the final product as a white to off-white solid.

Visualizations

Synthesis Workflow Diagram

Caption: Synthetic workflow for a representative this compound analogue.

Disclaimer: This protocol is provided for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may vary depending on the specific substrates and reagents used.

References

Application Notes & Protocols for High-Purity Purification of Tcp-BP-sfac

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for achieving high purity of the thermally activated delayed fluorescence (TADF) material, Tcp-BP-sfac. The purity of organic semiconductors is a critical factor for the performance of organic electronic devices.[1][2] Impurities can act as charge traps, leading to decreased efficiency and device lifetime.[2] Therefore, a multi-step purification strategy is essential to obtain materials suitable for high-performance applications such as organic light-emitting diodes (OLEDs).

The following protocols are based on standard purification techniques for organic small molecules and are designed to systematically remove impurities with different physical and chemical properties.

Introduction to this compound and the Importance of High Purity

This compound is a luminogenic molecule that exhibits strong sky-blue delayed fluorescence, making it a promising material for OLEDs.[3] Like other TADF materials, its performance is highly dependent on achieving a very high level of purity, often exceeding 99.9%.[4] The purification process aims to remove residual starting materials, by-products from the synthesis, and any degradation products.

Multi-Step Purification Strategy

A combination of purification techniques is often necessary to achieve the desired level of purity for organic electronic materials. The proposed strategy for this compound involves:

-

Column Chromatography: To separate the crude product from major impurities based on polarity.[3][5][6][7][8]

-

Recrystallization: To further purify the material by taking advantage of differences in solubility between this compound and remaining impurities.[9][10][11][12][13]

-

Gradient Sublimation: As a final purification step to remove trace impurities and achieve the highest possible purity by exploiting differences in volatility.[4][14][15][16][17]

Below is a workflow diagram illustrating the overall purification and characterization process.

Caption: Workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Column Chromatography

Column chromatography is an effective first-step purification to separate the target compound from significant impurities based on differential adsorption on a stationary phase.[5][6][7][8]

Objective: To achieve a purity of >98% for this compound.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

-

Elution: Start the elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.

-

Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

-

Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation:

Table 1: Hypothetical Results from Column Chromatography

| Parameter | Value |

| Starting Material | Crude this compound |

| Initial Purity (by HPLC) | ~85% |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase Gradient | Hexane to 50% Ethyl Acetate in Hexane |

| Yield after Chromatography | 75% |

| Purity after Chromatography (by HPLC) | ~98.5% |

Protocol 2: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[9][10][11][12][13]

Objective: To increase the purity of this compound to >99.5%.

Materials:

-

This compound from column chromatography

-

Toluene

-

Ethanol

-

Erlenmeyer flask

-

Heating plate

-

Büchner funnel and filter flask

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at room temperature (e.g., a toluene/ethanol mixture).

-

Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of hot solvent until the solid is completely dissolved.

-

Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Data Presentation:

Table 2: Hypothetical Results from Recrystallization

| Parameter | Value |

| Starting Material | This compound (post-chromatography) |

| Initial Purity (by HPLC) | ~98.5% |

| Recrystallization Solvent | Toluene/Ethanol (e.g., 3:1) |

| Yield after Recrystallization | 85% |

| Purity after Recrystallization (by HPLC) | ~99.7% |

Protocol 3: Gradient Sublimation

Gradient sublimation is a powerful technique for the final purification of organic materials for electronic applications, as it can effectively remove trace impurities.[4][14][15][16][17]

Objective: To achieve a final purity of >99.9% for this compound.

Materials:

-

Recrystallized this compound

-

Gradient sublimation apparatus

-

High vacuum pump

-

Temperature controller

Procedure:

-

Sample Loading: Place the recrystallized this compound into the source zone of the sublimation tube.

-

Evacuation: Evacuate the system to a high vacuum (e.g., < 10⁻⁵ mbar).

-

Heating: Gradually heat the source zone to the sublimation temperature of this compound. A temperature gradient is maintained along the tube.

-

Deposition: The sublimed material will travel down the temperature gradient and deposit in different zones according to its volatility. Impurities with different sublimation points will deposit in separate zones.

-

Collection: After the sublimation is complete, cool the system and carefully collect the purified this compound from the appropriate deposition zone.

Data Presentation:

Table 3: Hypothetical Results from Gradient Sublimation

| Parameter | Value |

| Starting Material | Recrystallized this compound |

| Initial Purity (by HPLC) | ~99.7% |

| Sublimation Temperature | 280-320 °C (Hypothetical) |

| Pressure | < 10⁻⁵ mbar |

| Yield after Sublimation | 70% |

| Final Purity (by qNMR) | >99.95% |

Purity Analysis and Characterization

A combination of analytical techniques should be used to accurately determine the purity of this compound at each stage and to characterize the final product.

-

Thin Layer Chromatography (TLC): For rapid monitoring of the progress of column chromatography.

-

High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity. Quantitative NMR (qNMR) is particularly powerful for determining absolute purity.[18][19][20]

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.[21]

-

Melting Point Analysis: A sharp melting point is a good indicator of high purity.[22]

-

Elemental Analysis (EA): To confirm the elemental composition of the purified compound.

Table 4: Summary of Purity Analysis

| Purification Step | Purity (Hypothetical) | Analytical Method |

| Crude Product | ~85% | HPLC |

| After Column Chromatography | ~98.5% | HPLC, ¹H NMR |

| After Recrystallization | ~99.7% | HPLC, ¹H NMR |

| After Gradient Sublimation | >99.95% | qNMR, HPLC, MS |

Signaling Pathway: Thermally Activated Delayed Fluorescence (TADF)

The functionality of this compound is based on the TADF mechanism. Understanding this process is crucial for appreciating the impact of impurities on device performance.

Caption: Energy level diagram of the TADF mechanism.

In the TADF process, non-emissive triplet excitons are converted to emissive singlet excitons through reverse intersystem crossing (RISC), which is facilitated by a small energy gap between the singlet (S₁) and triplet (T₁) states.[23] Impurities can quench these excited states, reducing the efficiency of both prompt and delayed fluorescence.

By following these detailed protocols and analytical procedures, researchers can obtain high-purity this compound suitable for the fabrication of efficient and stable organic electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. columbia.edu [columbia.edu]

- 7. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]

- 8. Column chromatography - Wikipedia [en.wikipedia.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Recrystallization [sites.pitt.edu]

- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 13. Home Page [chem.ualberta.ca]

- 14. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 23. Recent advances in green thermally activated delayed fluorescence emitters towards high colour purity and good electroluminescence performance - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00967F [pubs.rsc.org]

Application Notes and Protocols for Fabricating High-Efficiency OLED Devices with Tcp-BP-sfac Emitter

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing the thermally activated delayed fluorescence (TADF) emitter, Tcp-BP-sfac. This document outlines the device architecture, a detailed experimental protocol for vacuum deposition, and the expected performance metrics based on current research.

Introduction to this compound

This compound is a cutting-edge organic emitter material that exhibits thermally activated delayed fluorescence (TADF). This property allows for the harvesting of both singlet and triplet excitons for light emission, leading to internal quantum efficiencies of up to 100% in OLED devices. Consequently, OLEDs incorporating this compound have the potential to achieve exceptionally high external quantum efficiencies (EQEs), making them highly suitable for next-generation displays and lighting applications.

Device Architecture

A typical high-efficiency OLED incorporating this compound is a multi-layer structure fabricated on a transparent conductive substrate, such as indium tin oxide (ITO) coated glass. Each layer serves a specific function in facilitating charge injection, transport, and ultimately, electroluminescence. The standard device architecture is as follows:

-

Substrate: Indium Tin Oxide (ITO) coated glass

-

Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN)

-

Hole Transporting Layer (HTL): 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)

-

Electron Blocking Layer (EBL): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) and 1,3-Bis(N-carbazolyl)benzene (mCP)